2-Iodonaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

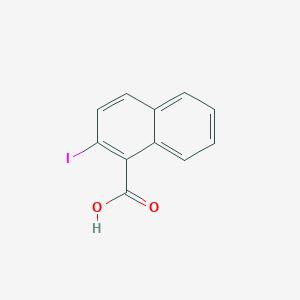

2-Iodonaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H7IO2 and its molecular weight is 298.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Iodonaphthalene-1-carboxylic acid (C11H7IO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom attached to a naphthalene ring, with a carboxylic acid functional group. Its molecular structure can be represented as follows:

This configuration contributes to its unique chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of naphthalene carboxylic acids can inhibit various enzymes, including those involved in cancer pathways. For instance, compounds similar to this compound have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion .

- Antiviral Properties : Some studies suggest that derivatives of carboxylic acids can inhibit viral integrases, which are crucial for viral replication. The binding modes and interactions with metal ions in the active sites of these enzymes have been explored, indicating potential for antiviral drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the naphthalene ring and the carboxylic acid group can significantly alter potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions | Increased binding affinity and potency |

| Alkyl chain additions | Enhanced hydrophobic interactions |

| Alterations in the carboxyl group | Variability in enzyme inhibition profiles |

Research has demonstrated that specific substitutions can lead to a marked increase in inhibitory activity against target enzymes, with IC50 values dropping into low micromolar ranges .

Case Studies

- Anticancer Activity : A study investigated the effects of various naphthalene carboxylic acid derivatives on cancer cell lines. Compounds with modifications at the 6-position exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with sub-micromolar IC50 values reported .

- Antiviral Potential : Another study focused on the antiviral capabilities of naphthalene derivatives, highlighting their ability to inhibit HIV integrase with IC50 values ranging from 0.13 μM to 6.85 μM depending on structural modifications . This suggests that this compound could serve as a scaffold for developing novel antiviral agents.

- Enzyme Inhibition : The compound's derivatives were tested for their inhibitory effects on IDO and tryptophan 2,3-dioxygenase (TDO). The most potent inhibitors showed IC50 values as low as 1.17 μM for IDO1, indicating strong potential for immunotherapeutic applications .

Applications De Recherche Scientifique

Synthesis and Derivatives

2-Iodonaphthalene-1-carboxylic acid serves as a precursor in various synthetic pathways. It can be synthesized through the carboxylation of iodonaphthalene derivatives, which is facilitated by transition metal catalysts such as palladium . The compound is also used to create alkyl ethers and other derivatives that find utility in herbicides and plant growth regulators .

Pharmaceutical Applications

One of the most notable applications of this compound is in the pharmaceutical industry. It is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo functionalization reactions. For instance, its derivatives have been employed in the development of novel drugs targeting various diseases .

Case Study: API Synthesis

A study demonstrated a streamlined approach for synthesizing complex APIs using this compound as a key intermediate. The research highlighted a one-pot synthesis strategy that significantly reduced reaction times while maintaining high yields .

Agrochemical Applications

The compound has been identified as a key component in the formulation of herbicides. Its derivatives exhibit herbicidal activity, making them valuable in agricultural practices. The ability to modify its structure allows for the development of targeted agrochemicals that can enhance crop yields while minimizing environmental impact .

Materials Science Applications

In materials science, this compound is used in the synthesis of polymeric materials and dyes. Its derivatives can impart specific properties to polymers, such as thermal stability and color characteristics, which are essential for various industrial applications .

Data Table: Applications Overview

Propriétés

IUPAC Name |

2-iodonaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFTVSOXDVTMBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620942 |

Source

|

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17542-06-2 |

Source

|

| Record name | 2-Iodo-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17542-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.